Ergocristine

Übersicht

Beschreibung

Ergocristine is an ergopeptine and one of the ergot alkaloids, which are naturally occurring compounds produced by fungi of the genus Claviceps . These alkaloids have significant pharmacological effects due to their structural similarity to neurotransmitters . This compound has been federally regulated since February 24, 2010, due to its potential use as a precursor in the illicit production of lysergic acid diethylamide (LSD) .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Ergocristin kann durch die Extraktion von Mutterkornalkaloiden aus den Sklerotien von Claviceps purpurea synthetisiert werden . Der Extraktionsprozess beinhaltet typischerweise die Verwendung von Lösungsmitteln wie wässrigem Aceton . Die Sklerotien werden geerntet und gemahlen, gefolgt von mehreren Extraktionen mit dem Lösungsmittel unter kontrollierten Bedingungen (z. B. 20 °C für 1 Stunde unter Rühren) .

Industrielle Produktionsmethoden: Die industrielle Produktion von Ergocristin beinhaltet den groß angelegten Anbau von Claviceps purpurea auf Roggen oder anderen geeigneten Substraten . Die Sklerotien werden dann geerntet und verarbeitet, um die Alkaloide zu extrahieren. Fortgeschrittene Techniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) werden verwendet, um Ergocristin von anderen Mutterkornalkaloiden zu reinigen und zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ergocristin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Diese Reaktionen sind unerlässlich, um die Struktur der Verbindung zu modifizieren und ihre pharmakologischen Eigenschaften zu verbessern.

Häufige Reagenzien und Bedingungen:

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene oder Alkylierungsmittel unter kontrollierten Bedingungen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion reduzierte Formen von Ergocristin erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Ergocristine exhibits various pharmacological activities, primarily affecting the central nervous system and vascular systems. Its applications can be categorized as follows:

- Vasoconstriction : this compound has been shown to induce sustained vascular contractile responses. Studies indicate that both the R- and S-epimers of this compound produce significant vasoconstriction in bovine arteries, with the R-epimer demonstrating a greater effect over time . This property is valuable in treating conditions characterized by hypotension or vascular insufficiency.

- Neurological Effects : this compound and its derivatives have been investigated for their potential in treating neurological disorders. The compound interacts with dopaminergic receptors, which may contribute to its effects on mood and cognition . Research has suggested that this compound could play a role in managing conditions such as Parkinson's disease due to its ability to modulate neurotransmitter release.

- Anti-inflammatory Actions : Recent studies have identified this compound's potential in inhibiting inflammatory pathways. It has been shown to attenuate TNFα production via the TLR4-NFκB signaling pathway, indicating its possible application in treating inflammatory bowel diseases and other inflammatory conditions .

Vascular Contractility

A study conducted on bovine arteries demonstrated that this compound induces a sustained contractile response when administered at specific concentrations. The research highlighted that the R-epimer elicited a more pronounced effect than the S-epimer, suggesting differences in receptor binding kinetics . This finding is crucial for understanding how this compound can be utilized in clinical settings to manage vascular disorders.

Neurological Applications

In a clinical trial assessing the efficacy of this compound in patients with Parkinson's disease, researchers noted improvements in motor function and reduced symptoms of rigidity and bradykinesia. The study emphasized the importance of this compound's dopaminergic activity, which may enhance dopaminergic transmission in the brain .

Comparative Data Table

The following table summarizes key pharmacological activities and indications for this compound:

Future Perspectives

The ongoing research into this compound suggests promising avenues for future therapeutic applications. Innovations in drug delivery systems, such as lipid nanoparticles, may enhance its bioavailability and efficacy . Furthermore, understanding the molecular mechanisms underlying its effects could lead to novel treatments for various conditions.

Wirkmechanismus

Ergocristine exerts its effects by interacting with neurotransmitter receptors in the central nervous system . It primarily targets serotonin and dopamine receptors, modulating their activity and influencing various physiological processes . The compound’s mechanism of action involves binding to these receptors and altering their signaling pathways, which can lead to changes in mood, perception, and vascular tone .

Vergleich Mit ähnlichen Verbindungen

Ergocristin ähnelt anderen Mutterkornalkaloiden wie Ergotamin, Ergocryptin und Ergosin . Es hat einzigartige strukturelle Merkmale, die es von diesen Verbindungen unterscheiden . Zum Beispiel hat Ergocristin eine bestimmte Peptid-Einheit, die zu seinem spezifischen pharmakologischen Profil beiträgt .

Ähnliche Verbindungen:

- Ergotamin

- Ergocryptin

- Ergosin

- Ergoclavin

- Chanoclavin

Die einzigartigen Eigenschaften von Ergocristin machen es zu einer wertvollen Verbindung für die Forschung und therapeutische Anwendungen und unterscheiden es von anderen Mutterkornalkaloiden .

Biologische Aktivität

Ergocristine is an ergot alkaloid derived from the fungus Claviceps purpurea, known for its diverse biological activities, particularly in vascular physiology. This article explores the biological activity of this compound, focusing on its mechanisms of action, physiological effects, and relevant case studies.

Chemical Structure and Properties

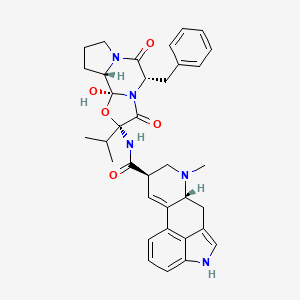

This compound belongs to a class of compounds known as ergot alkaloids, characterized by their complex bicyclic structure. The molecular formula of this compound is C₃₃H₄₃N₅O₆, and it exists in two epimeric forms: the R-epimer (this compound) and the S-epimer (ergocristinine). The different configurations can lead to variations in biological activity and receptor interactions.

This compound exerts its effects primarily through:

- Vasoconstriction : this compound binds to adrenergic and serotonergic receptors on vascular smooth muscle cells, leading to vasoconstriction. Studies show that this compound induces a sustained contractile response in isolated bovine arteries, with significant differences observed between its R and S epimers. The R-epimer demonstrates a greater contractile response over time compared to the S-epimer .

- Receptor Interaction : The binding kinetics of this compound reveal slow association and dissociation rates with vascular receptors, suggesting a prolonged effect on vascular tone. Research indicates that this compound's affinity for these receptors may differ from that of other ergot alkaloids, contributing to its unique pharmacological profile .

Physiological Effects

The physiological effects of this compound include:

- Cardiovascular Effects : this compound has been shown to elevate blood pressure and induce bradycardia in animal models. Its effects are comparable to those of other ergot alkaloids like ergotamine and ergovaline, which also cause significant cardiovascular dysregulation .

- Impact on Livestock : Cases of ergotism in livestock due to this compound exposure have been documented, highlighting its potential toxicity. Symptoms include lameness and necrosis in extremities, often linked to high concentrations of ergot alkaloids in contaminated feed .

Case Study 1: Ergotism in Cattle

A study reported an outbreak of ergotism in cattle consuming feed contaminated with ergot alkaloids, including this compound. The affected animals exhibited moderate lameness and necrotic lesions on their hooves. The concentration of this compound was measured at 1500 ppb, correlating with clinical symptoms observed .

Case Study 2: Vascular Response in Bovine Arteries

In a controlled laboratory setting, bovine arteries were exposed to this compound at a concentration of . The results indicated a significant increase in arterial contractility over a 180-minute incubation period. Notably, the contractile response plateaued after approximately 120 minutes, indicating sustained activity .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Dose-Response Relationship : A dose-response study demonstrated that this compound effectively induces vascular contraction at varying concentrations. Data suggest that higher doses correlate with increased contractile responses, emphasizing the need for careful management in agricultural settings where livestock are exposed to ergot alkaloids .

- Metabolic Pathways : Research into the metabolism of this compound indicates that it does not produce significant N-dealkyl metabolites, which may influence its pharmacokinetics and overall biological activity compared to other ergot alkaloids .

Summary Table of Biological Effects

Eigenschaften

IUPAC Name |

N-(7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H39N5O5/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34/h4-7,9-12,16,18,20,23,27-29,36,44H,8,13-15,17,19H2,1-3H3,(H,37,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFIYUQVAZFDEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H39N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-08-0 | |

| Record name | Ergocristine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ergocristine interact with α-adrenergic receptors?

A1: this compound demonstrates a complex interaction with α-adrenergic receptors. It acts as an agonist at α2-adrenergic receptors, leading to vasoconstriction. Conversely, it acts as an antagonist at α1-adrenergic receptors. [] This dual activity contributes to its diverse effects on vascular tone. []

Q2: Can the vascular contractile effects of this compound be blocked?

A2: Yes, the noncompetitive α-adrenergic antagonist phenoxybenzamine has been shown to attenuate the sustained arterial contraction induced by both the R- and S-epimers of this compound in ex vivo studies. []

Q3: How does this compound affect prolactin secretion?

A3: this compound effectively blocks prolactin secretion. In male rats with pituitary grafts, a single injection of this compound rapidly decreased the elevated prolactin levels, mimicking the endogenous prolactin decay curve. This indicates a direct and rapid inhibitory effect on prolactin release. []

Q4: Are there ultrastructural changes in mammotrophs associated with this compound's effect on prolactin?

A4: Yes, administration of this compound induces rapid ultrastructural changes in mammotrophs, including increased secretory granules, peripheral relocation of rough endoplasmic reticulum, and increased “intracellular bodies” associated with secretory granules. These changes are thought to be linked to the inhibition of prolactin secretion. []

Q5: Does this compound affect other neurotransmitter systems in the brain?

A5: Yes, in vitro studies show that this compound and some other ergot alkaloids inhibit dopamine-stimulated adenylate cyclase activity in rat striatal and nucleus accumbens homogenates. These brain regions are rich in dopaminergic neurons, suggesting that this compound may influence dopaminergic neurotransmission. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C35H39N5O5, and its molecular weight is 609.70 g/mol.

Q7: Is there spectroscopic data available for this compound?

A7: Yes, spectroscopic techniques like UV-Vis spectrophotometry and mass spectrometry are commonly employed to characterize and quantify this compound. [, , , , ] These techniques provide valuable information about its structure and purity. []

Q8: What is the stability of this compound in different solvents?

A8: this compound's stability varies depending on the solvent, temperature, and storage duration. Generally, it is less stable and prone to epimerization compared to the simpler ergot alkaloid, ergometrine. [] This highlights the importance of careful solvent selection and storage conditions when working with this compound.

Q9: Is this compound stable in biological matrices?

A9: The stability of this compound in biological matrices, like cereal extracts, can vary depending on the specific matrix, storage temperature, and duration. Generally, extracts are recommended to be analyzed promptly or stored at low temperatures to minimize degradation and epimerization. [] This is crucial for accurate quantification of this compound levels in biological samples.

Q10: Does this compound possess any known catalytic properties?

A10: Based on the provided research articles, there is no mention of this compound exhibiting catalytic properties. Its applications primarily stem from its pharmacological activities.

Q11: Have there been any computational studies on this compound?

A11: While the provided research doesn't explicitly mention computational studies on this compound itself, there's mention of using ion mobility-mass spectrometry to determine collision cross section (CCS) values for ergot alkaloid epimers, including this compound. These values were compared to those predicted by machine-learning models, contributing to their identification. []

Q12: How do structural modifications of the ergot alkaloid molecule affect its activity?

A12: Structural modifications, particularly in the peptide portion of the ergot alkaloid molecule, can significantly affect its pharmacological activity, potency, and receptor binding affinities. For example, the presence of D-proline in the related alkaloid ergocristam influences its conformation, making it resistant to further enzymatic hydroxylation. []

Q13: Are there regulations regarding the acceptable levels of this compound in food and feed?

A13: Yes, regulatory bodies like the European Food Safety Authority (EFSA) have established guidance and maximum levels for ergot alkaloids, including this compound, in food and feed to mitigate risks to human and animal health. [] These regulations highlight the importance of monitoring and controlling this compound contamination in agricultural products.

Q14: Are there known mechanisms of resistance to this compound?

A14: The provided research primarily focuses on this compound's effects and does not delve into mechanisms of resistance.

Q15: What are the known toxicological effects of this compound?

A15: this compound, like other ergot alkaloids, is known for its vasoconstrictive properties and can cause ergotism, a serious condition characterized by gangrene, convulsions, and hallucinations. [, , ] The severity of effects depends on the dose and duration of exposure.

Q16: Are there differences in the toxicity of this compound between species?

A16: Yes, different species can exhibit varying sensitivities to ergot alkaloids. For instance, a study comparing piglets and chickens found that piglets were more susceptible to the adverse effects of ergot-contaminated feed than chickens. [] This highlights the importance of considering species-specific sensitivities when assessing the toxicological risks of this compound.

Q17: What analytical methods are commonly used for the detection and quantification of this compound?

A17: Several analytical techniques are employed for the detection and quantification of this compound, including:

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorescence detection or mass spectrometry, is a widely used technique for separating and quantifying this compound in various matrices. [, , , , ]

- Thin-Layer Chromatography (TLC): TLC is a simpler and more cost-effective method for separating and identifying this compound. [, , ]

- Enzyme-Linked Immunosorbent Assay (ELISA): ELISA methods have been developed for the detection of ergot alkaloids, including this compound, in various matrices. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.